molecular formula C12H25ClN4O4 B13719432 1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride

1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride

Cat. No.: B13719432
M. Wt: 324.80 g/mol
InChI Key: BDJMVDIXGQQERD-UHFFFAOYSA-N
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Description

1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is particularly significant in various fields of scientific research due to its unique chemical properties and versatility.

Preparation Methods

The synthesis of 1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride typically involves the cyclization of linear polyamines. One common method includes the reaction of ethylenediamine with formaldehyde and formic acid, followed by cyclization to form the macrocyclic structure. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation states.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of molecules with electroactive cavities and as a nitrogen crown ether analogue.

    Biology: The compound is utilized in the preparation of plerixafor derivatives, which are significant in biological studies.

    Medicine: It acts as an antioxidant in rubber and is involved in the development of radiopharmaceuticals for medical imaging.

    Industry: The compound is used in the preparation of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride involves its ability to form stable complexes with metal ions. This property is due to the presence of multiple nitrogen atoms in the macrocyclic structure, which can coordinate with metal ions. The molecular targets and pathways involved include the formation of metal-ligand complexes, which are crucial in various chemical and biological processes.

Comparison with Similar Compounds

1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride is unique compared to other similar compounds due to its specific macrocyclic structure and the presence of carboxylic acid groups. Similar compounds include:

    1,4,8,11-Tetraazacyclotetradecane: Lacks the carboxylic acid groups but shares the macrocyclic structure.

    Cyclam: Another macrocyclic compound with similar metal-binding properties.

    1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid: Contains additional acetic acid groups, enhancing its metal-binding capabilities.

These compounds are often compared based on their stability, metal-binding properties, and specific applications in research and industry.

Properties

Molecular Formula

C12H25ClN4O4

Molecular Weight

324.80 g/mol

IUPAC Name

1,4,8,11-tetrazacyclotetradecane-6,13-dicarboxylic acid;hydrochloride

InChI

InChI=1S/C12H24N4O4.ClH/c17-11(18)9-5-13-1-2-14-6-10(12(19)20)8-16-4-3-15-7-9;/h9-10,13-16H,1-8H2,(H,17,18)(H,19,20);1H

InChI Key

BDJMVDIXGQQERD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(CNCCNCC(CN1)C(=O)O)C(=O)O.Cl

Origin of Product

United States

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